REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)[CH2:2][CH3:3].[C-:11]#[N:12].[K+].[NH4+:14].[Cl-]>[NH4+].[OH-].CCO>[NH2:14][C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH2:2][CH3:3])[C:11]#[N:12] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at ambient temperature for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under vacuum and ether
|
Type
|
ADDITION
|
Details
|
was added to the solid residue
|
Type
|
FILTRATION
|
Details
|
The ether suspension is filtered
|
Type
|
WASH
|
Details
|
solid is washed with ether
|
Type
|
ADDITION
|
Details
|
Excess 1M of HCl in ether is added to the filtrate
|
Type
|
CUSTOM
|
Details
|
to precipitate HCl salt
|
Type
|
FILTRATION
|
Details
|
The white solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)(CC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |